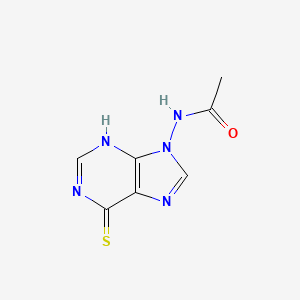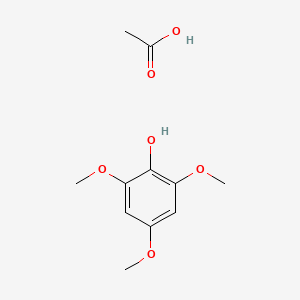
Acetic acid;2,4,6-trimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,4,6-trimethoxyphenol is a compound that combines the properties of acetic acid and 2,4,6-trimethoxyphenol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2,4,6-trimethoxyphenol is a phenolic compound with three methoxy groups attached to the benzene ring. This combination results in a compound with unique chemical and physical properties that make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,6-trimethoxyphenol typically involves the esterification of acetic acid with 2,4,6-trimethoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can improve the sustainability of the process by reducing the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,4,6-trimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group in acetic acid can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the methoxy groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Phenolic derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;2,4,6-trimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2,4,6-trimethoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can modulate the activity of enzymes and signaling pathways involved in inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethoxyphenol: Shares the same phenolic structure but lacks the acetic acid moiety.
Acetic Acid: A simple carboxylic acid without the phenolic structure.
2,4,6-Trimethylphenol: Similar phenolic structure but with methyl groups instead of methoxy groups.
Uniqueness
Acetic acid;2,4,6-trimethoxyphenol is unique due to the combination of the acidic and phenolic properties, which enhances its reactivity and potential applications. The presence of methoxy groups also increases its solubility in organic solvents, making it more versatile in various chemical processes.
Propiedades
Número CAS |
30225-90-2 |
|---|---|
Fórmula molecular |
C11H16O6 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
acetic acid;2,4,6-trimethoxyphenol |
InChI |
InChI=1S/C9H12O4.C2H4O2/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
Clave InChI |
BKBIMROPWPCZRH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC1=CC(=C(C(=C1)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


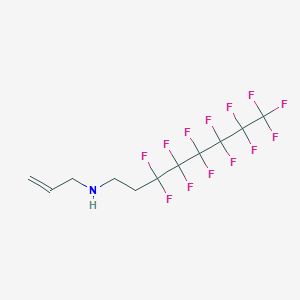

![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)


![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)



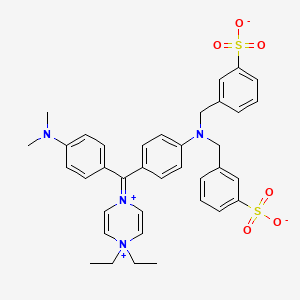
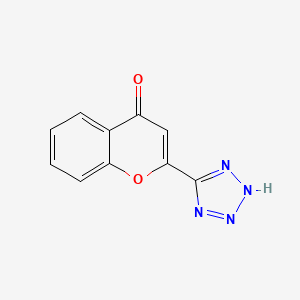
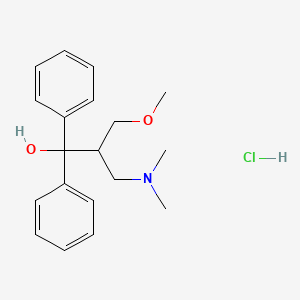
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
